Cas no 1160264-14-1 (1-3,5-Dimethyl-4-(4-nitrophenoxy)phenylethanone)

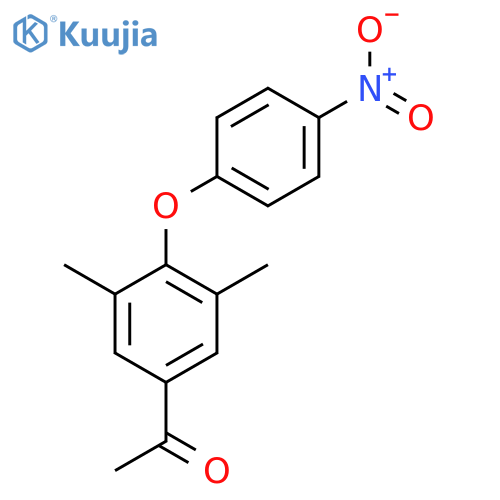

1160264-14-1 structure

商品名:1-3,5-Dimethyl-4-(4-nitrophenoxy)phenylethanone

CAS番号:1160264-14-1

MF:C16H15NO4

メガワット:285.294604539871

MDL:MFCD12197711

CID:4682597

1-3,5-Dimethyl-4-(4-nitrophenoxy)phenylethanone 化学的及び物理的性質

名前と識別子

-

- 1-[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]ethanone

- 1-(3,5-Dimethyl-4-(4-nitrophenoxy)phenyl)ethanone

- ethanone, 1-[3,5-dimethyl-4-(4-nitrophenoxy)phenyl]-

- 1-3,5-Dimethyl-4-(4-nitrophenoxy)phenylethanone

-

- MDL: MFCD12197711

- インチ: 1S/C16H15NO4/c1-10-8-13(12(3)18)9-11(2)16(10)21-15-6-4-14(5-7-15)17(19)20/h4-9H,1-3H3

- InChIKey: KSFIZFGPHTYQAP-UHFFFAOYSA-N

- ほほえんだ: O(C1C=CC(=CC=1)[N+](=O)[O-])C1C(C)=CC(C(C)=O)=CC=1C

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 372

- トポロジー分子極性表面積: 72.1

1-3,5-Dimethyl-4-(4-nitrophenoxy)phenylethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB407747-1 g |

1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone |

1160264-14-1 | 1 g |

€197.30 | 2023-07-19 | ||

| abcr | AB407747-10 g |

1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone |

1160264-14-1 | 10 g |

€773.40 | 2023-07-19 | ||

| abcr | AB407747-5 g |

1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone |

1160264-14-1 | 5 g |

€456.10 | 2023-07-19 | ||

| TRC | D265605-2000mg |

1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone |

1160264-14-1 | 2g |

$ 615.00 | 2022-06-05 | ||

| abcr | AB407747-500 mg |

1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone |

1160264-14-1 | 500MG |

€165.80 | 2023-02-20 | ||

| abcr | AB407747-10g |

1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone; . |

1160264-14-1 | 10g |

€749.00 | 2025-02-20 | ||

| A2B Chem LLC | AI10611-500mg |

1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone |

1160264-14-1 | >95% | 500mg |

$384.00 | 2024-04-20 | |

| abcr | AB407747-1g |

1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone; . |

1160264-14-1 | 1g |

€197.00 | 2025-02-20 | ||

| abcr | AB407747-5g |

1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone; . |

1160264-14-1 | 5g |

€445.00 | 2025-02-20 | ||

| A2B Chem LLC | AI10611-5g |

1-[3,5-Dimethyl-4-(4-nitrophenoxy)phenyl]ethanone |

1160264-14-1 | >95% | 5g |

$620.00 | 2024-04-20 |

1-3,5-Dimethyl-4-(4-nitrophenoxy)phenylethanone 関連文献

-

2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

1160264-14-1 (1-3,5-Dimethyl-4-(4-nitrophenoxy)phenylethanone) 関連製品

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1160264-14-1)1-3,5-Dimethyl-4-(4-nitrophenoxy)phenylethanone

清らかである:99%

はかる:5g

価格 ($):317.0